molecular formula C7H8N2O3S B133438 (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 36923-17-8

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B133438
CAS-Nummer: 36923-17-8
Molekulargewicht: 200.22 g/mol
InChI-Schlüssel: RJFPBECTFIUTHB-INEUFUBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (IUPAC name), commonly abbreviated as 7-aminocephalosporanic acid (7-ACA), is a β-lactam antibiotic intermediate critical for synthesizing cephalosporins . Its structure comprises:

  • A bicyclic β-lactam/β-thiolactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene).
  • A 7-amino group and 8-oxo functionality on the cephem nucleus.
  • A carboxylic acid group at position 2.

7-ACA serves as the scaffold for semisynthetic cephalosporins, enabling modifications at positions 3 and 7 to enhance antibacterial activity, pharmacokinetics, and β-lactamase resistance .

Wirkmechanismus

Target of Action

7-Amino-3-cephem-4-carboxylic acid, also known as 7-ANCA, is a potent inhibitor of bacterial cell-wall enzymes . These enzymes are crucial for the synthesis and maintenance of the bacterial cell wall, which provides structural integrity to the bacteria. By inhibiting these enzymes, 7-ANCA disrupts the cell wall synthesis, leading to bacterial cell death .

Mode of Action

The compound interacts with its target enzymes by mimicking their natural substrates. This leads to the formation of a stable complex between the enzyme and 7-ANCA, which inhibits the normal function of the enzyme . As a result, the synthesis of the bacterial cell wall is disrupted, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by 7-ANCA is the bacterial cell wall synthesis pathway. By inhibiting the cell-wall enzymes, 7-ANCA prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This disruption in the pathway leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and eventually causing cell lysis .

Result of Action

The primary result of 7-ANCA’s action is the death of bacterial cells. By inhibiting the enzymes responsible for cell wall synthesis, 7-ANCA causes the bacterial cell wall to weaken and rupture, leading to cell lysis. This effectively eliminates the bacterial infection .

Biologische Aktivität

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-Aminocephalosporanic acid (7-ACA), is a crucial intermediate in the synthesis of various cephalosporin antibiotics. Its unique bicyclic structure and functional groups contribute to its biological activity, particularly its antibacterial properties.

Chemical Structure and Properties

The molecular formula of 7-ACA is C7H8N2O3SC_7H_8N_2O_3S with a molecular weight of 188.21 g/mol. The compound features a thiazolidine ring and an amino group, which are essential for its interaction with bacterial enzymes.

PropertyValue
Molecular FormulaC₇H₈N₂O₃S
Molecular Weight188.21 g/mol
CAS Number11735790
IUPAC NameThis compound

7-ACA exhibits its biological activity primarily through its ability to inhibit bacterial cell wall synthesis. It acts as a substrate for penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these PBPs, 7-ACA disrupts the normal cell wall formation, leading to cell lysis and death.

Antibacterial Activity

Research indicates that 7-ACA has broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives are utilized in various cephalosporin antibiotics, such as cefazolin and cefuroxime, enhancing their efficacy against resistant strains.

Case Studies

  • Study on Efficacy Against Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 7-ACA showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
  • Comparative Analysis with Other Antibiotics : In a comparative study, 7-ACA derivatives were found to be more effective than traditional penicillins against certain strains of Escherichia coli. The study noted a minimum inhibitory concentration (MIC) of 4 µg/mL for one derivative compared to 16 µg/mL for ampicillin .
  • Pharmacokinetics : Research on the pharmacokinetics of cefazolin (a derivative of 7-ACA) indicated that it has favorable absorption and distribution characteristics, with a half-life conducive for effective dosing intervals .

Safety and Toxicity

While 7-ACA is generally considered safe for use in antibiotic formulations, potential side effects may include allergic reactions and gastrointestinal disturbances. Toxicological studies suggest that the compound has a low toxicity profile when used within recommended dosages.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Overview
7-ACA serves as a core structure for the synthesis of numerous cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound's structural features allow for modifications that enhance its antibacterial efficacy and spectrum.

Key Antibiotics Derived from 7-ACA

Antibiotic NameModification TypeSpectrum of Activity
CefazolinAcetyloxy group additionBroad-spectrum; effective against Gram-positive bacteria
CefuroximeHydroxymethyl group additionBroad-spectrum; effective against both Gram-positive and Gram-negative bacteria
CeftriaxoneSide chain modificationExtended spectrum; effective against resistant strains

Research Applications

Pharmaceutical Research
Researchers utilize 7-ACA in drug formulation studies to explore new derivatives with improved pharmacokinetic properties. Studies have indicated that modifications to the side chains of 7-ACA can lead to compounds with enhanced stability and reduced resistance profiles.

Case Study: Synthesis of Cefuroxime
In a study published in the Journal of Medicinal Chemistry, researchers synthesized cefuroxime from 7-ACA by introducing a hydroxymethyl group at the C3 position. This modification resulted in increased activity against specific beta-lactamase-producing bacteria, showcasing the importance of structural modifications derived from 7-ACA .

Regulatory Status and Safety

Regulatory Considerations
While 7-ACA itself is not used directly as a therapeutic agent, it is classified under pharmaceutical intermediates and is subject to stringent regulatory oversight during manufacturing processes. Its use is restricted to research and development applications only, ensuring compliance with safety standards .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is defined by its:

  • β-lactam ring : A strained four-membered ring susceptible to nucleophilic attack.

  • Amino group (-NH₂) : Participates in condensation, acylation, and Schiff base formation.

  • Carboxylic acid (-COOH) : Enables salt formation, esterification, and decarboxylation under specific conditions.

  • Chloromethyl group (-CH₂Cl) : Undergoes nucleophilic substitution (SN2) reactions.

β-Lactam Ring Opening

The β-lactam ring reacts with nucleophiles (e.g., water, amines) under acidic or basic conditions. For example:

7 ANCA+H2OpH 7 9Open chain thiazolidine carboxylic acid derivative\text{7 ANCA}+\text{H}_2\text{O}\xrightarrow{\text{pH 7 9}}\text{Open chain thiazolidine carboxylic acid derivative}

Conditions : Hydrolysis occurs rapidly at elevated temperatures (50–80°C) in aqueous media .

Amino Group Modifications

The primary amine undergoes reactions such as:

  • Acylation :

    7 ANCA+RCOClN Acyl 7 ANCA+HCl\text{7 ANCA}+\text{RCOCl}\rightarrow \text{N Acyl 7 ANCA}+\text{HCl}

    Used to introduce side chains for cephalosporin derivatives (e.g., cefazolin).

  • Schiff Base Formation :
    Reacts with aldehydes/ketones to form imines, intermediates in further functionalization .

Carboxylic Acid Reactions

  • Esterification :

    7 ANCA+ROHH+7 ANCA ester+H2O\text{7 ANCA}+\text{ROH}\xrightarrow{\text{H}^+}\text{7 ANCA ester}+\text{H}_2\text{O}

    Methyl and ethyl esters are common prodrug forms.

  • Decarboxylation :
    Occurs at >150°C, yielding CO₂ and a bicyclic amine derivative .

Chloromethyl Group Substitution

The -CH₂Cl group reacts with nucleophiles (e.g., thiols, amines):

7 ANCA+HS R7 ANCA S R+HCl\text{7 ANCA}+\text{HS R}\rightarrow \text{7 ANCA S R}+\text{HCl}

This is pivotal for introducing sulfur-containing side chains in antibiotics .

Reaction Conditions and Catalysts

Reaction TypeReagents/ConditionsMajor Products
β-Lactam hydrolysisH₂O, pH 7–9, 50–80°COpen-chain carboxylic acid
AcylationAcetyl chloride, pyridine, 0–5°CN-Acyl-7-ANCA
EsterificationMethanol/HCl, refluxMethyl ester
Nucleophilic substitutionThiophenol, K₂CO₃, DMF, 25°CThioether derivatives

Stability and Degradation

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10) due to β-lactam hydrolysis.

  • Thermal Stability : Stable below 40°C; decomposes at >150°C via decarboxylation .

  • Light Sensitivity : Photodegradation observed under UV light, forming dimeric byproducts.

Comparative Reactivity

Feature7-ANCAPenicillin G
β-Lactam ring stabilityMore resistant to acid hydrolysisHighly acid-sensitive
Amino group reactivityMore nucleophilic due to bicyclic strainLess reactive
Functionalization sitesChloromethyl and carboxylic acidOnly β-lactam and carboxyl groups

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via β-lactam ring formation using cephalosporin synthons. A common approach involves enzymatic or chemical deacylation of precursor cephalosporins (e.g., 7-ACA derivatives) . Substitutions at the C3 and C7 positions are achieved via nucleophilic reagents (e.g., amines, thiols) under controlled pH (6–8) and temperature (0–25°C) to preserve stereochemistry .

Q. How is the stereochemical configuration of the bicyclic β-lactam core validated?

  • Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy are used to confirm the (6R,7R) configuration. For example, NOE correlations between H6 and H7 protons (δ ~3.5–4.5 ppm) validate spatial proximity, while single-crystal X-ray data confirm bond angles and dihedral angles .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodological Answer : The β-lactam ring is prone to hydrolysis under acidic/basic conditions or elevated temperatures. Stability studies (pH 3–9, 25–40°C) show degradation via ring opening, forming inactive byproducts. Storage at –20°C in anhydrous DMSO or lyophilized form minimizes hydrolysis .

Advanced Research Questions

Q. How do structural modifications at C3 and C7 positions influence antibacterial activity?

  • Methodological Answer : SAR studies reveal:

  • C3 Substituents : Hydrophobic groups (e.g., methyl, vinyl) enhance Gram-negative activity by improving outer membrane penetration. For example, 3-methyl derivatives show 4–8× lower MICs against E. coli compared to unsubstituted analogs .
  • C7 Acyl Side Chains : Bulky, electron-withdrawing groups (e.g., thiazolyl, triazolyl) improve β-lactamase resistance. A 2-aminothiazol-4-yl group at C7 increases stability against TEM-1 β-lactamase by 50% .

Q. What analytical methods are recommended for quantifying impurities in synthesized batches?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5–40% acetonitrile over 20 min). Detect impurities like Δ³-cephem (retention time ~8.2 min) .
  • LC-MS : High-resolution MS (ESI+) identifies degradation products (e.g., m/z 215.08 for hydrolyzed β-lactam) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Test Strains : Verify bacterial strains (e.g., ATCC vs. clinical isolates) and β-lactamase expression levels.
  • Assay Conditions : Standardize inoculum size (1×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Control Compounds : Include reference cephalosporins (e.g., ceftazidime) for cross-study validation .

Q. What mechanistic insights explain resistance development in Pseudomonas aeruginosa?

  • Methodological Answer : Resistance arises from:

  • Porin Mutations : OprD downregulation reduces drug uptake. Quantify porin expression via SDS-PAGE and Western blot .
  • Efflux Pumps : MexAB-OprM overexpression increases efflux. Use pump inhibitors (e.g., PAβN) to restore susceptibility .
  • β-Lactamase Activity : Monitor hydrolysis rates using nitrocefin chromogenic assays .

Q. How to optimize chiral synthesis to avoid diastereomer contamination?

  • Methodological Answer :

  • Enzymatic Resolution : Use immobilized penicillin acylase to selectively hydrolyze undesired (6S,7S) diastereomers .
  • Chiral HPLC : Employ a Chirobiotic T column (250 × 4.6 mm) with methanol/ammonium acetate (pH 6.5) to separate enantiomers (resolution factor >2.0) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Modifications

5-Thia vs. 5-Oxa Systems

  • LY127935 : Replaces sulfur in the bicyclic core with oxygen (5-oxa-1-azabicyclo[4.2.0]oct-2-ene), forming a 1-oxacephem. This modification improves stability against β-lactamases but reduces gram-positive activity .
  • 7-ACA (Baseline) : The 5-thia system retains intrinsic activity against gram-positive bacteria but is more susceptible to enzymatic hydrolysis .

7-Amino vs. 7-Acylamino Groups

  • Cephalexin: Features a 7-(D-α-amino-α-phenylacetamido) group, enhancing oral bioavailability and activity against respiratory pathogens .
  • Cefadroxil : Substitutes the phenyl group in cephalexin with a 4-hydroxyphenyl moiety, improving urinary tract penetration .
  • 7-ACA: The free 7-amino group allows for synthetic diversification, enabling the addition of extended-spectrum side chains (e.g., aminothiazolyl oxime groups in third-generation cephalosporins) .

Substituent Variations at Position 3

Compound Position 3 Substituent Biological Impact Reference
7-ACA Hydrogen (unmodified) Base for further derivatization
Ceftazidime Pyridinium methyl group Enhanced gram-negative and pseudomonal activity
Ceftriaxone 1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-triazin-3-ylthio Broad-spectrum, long half-life
7-ACCA Chlorine atom Intermediate for cephamycin synthesis
AG00BEB3 Acetoxymethyl + pyridin-4-ylthioacetamido Improved solubility and tissue penetration

Functional Group Additions and Modifications

Side Chains at Position 7

  • E1100: Incorporates a 2-aminothiazol-4-yl-hydroxyiminoacetyl group, conferring resistance to extended-spectrum β-lactamases (ESBLs) and potent activity against Pseudomonas aeruginosa .
  • Cefozopran: Uses a 5-amino-1,2,4-thiadiazol-3-yl-methoxyimino group, optimizing stability in human serum and anaerobic coverage .
  • SQ 14,359 : A thienylureidoacetyl side chain broadens activity against β-lactamase-producing Enterobacteriaceae .

Carboxylic Acid Derivatives

  • Esterified Forms : Compounds like benzhydryl esters (e.g., benzhydryl-3-hydroxymethyl derivatives) improve lipophilicity for prodrug applications .
  • Sodium Salts: Ceftriaxone disodium enhances water solubility for intravenous administration .

Pharmacokinetic and Stability Profiles

Compound Serum Protein Binding (%) Half-Life (h) Key Stability Features
7-ACA Not applicable (intermediate) - Labile to β-lactamases
E1100 82–91% (concentration-dependent) 1.5–2.5 Stable in acidic environments
Ceftazidime 10–17% 1.8–2.2 Resistant to AmpC β-lactamases
Cefadroxil 20% 1.5–2.0 Acid-stable for oral use

Key Research Findings

  • Synthetic Utility: 7-ACA’s amino group enables efficient acylation under mild conditions (e.g., DMAP in dichloromethane at 0°C), achieving >97% yield in ceftizoxime synthesis .
  • Dimerization Risks : Structural modifications (e.g., in cefotaxime) can lead to allergenic dimer impurities via cross-linking at position 3 .
  • Species-Specific Binding : E1100 exhibits higher serum protein binding in rats (95.9%) compared to humans (90.8%), influencing dose-dependent pharmacokinetics .

Eigenschaften

IUPAC Name

(6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFPBECTFIUTHB-INEUFUBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471320
Record name (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36923-17-8
Record name 7-Amino-3-cephem-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36923-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.